
Censavudine
概要
説明
準備方法
The synthesis of censavudine involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions to introduce the ethynyl group .
化学反応の分析
2.1. Nucleophilic Substitution (Sₙ2 vs Sₙ1)
Censavudine’s furan ring undergoes regioselective opening via an Sₙ2 mechanism in the presence of TMSOTf and Et₃N . The bulky ethynyl and hydroxymethyl substituents sterically hinder Sₙ1 pathways, favoring backside attack (Walden inversion) .
2.2. Elimination Reactions
The iodide elimination (Step 4) proceeds via a concerted E2 mechanism, facilitated by DABCO in toluene :
This step ensures formation of the α,β-unsaturated carbonyl system critical for subsequent rearrangement .
2.3. Oxidation and Reduction
-
Oxidation : The hydroxymethyl group on the furan ring is susceptible to oxidation, forming a ketone under strong oxidants (e.g., CrO₃).
-
Reduction : The ethynyl group can be hydrogenated to vinyl or ethyl groups using Pd/C or Lindlar catalysts, though this diminishes antiviral efficacy .
Biological Activity and Reaction Relevance
This compound’s reverse transcriptase inhibition relies on its structural mimicry of natural nucleosides. The 4'-ethynyl group induces a 3'-endo furanose conformation , enhancing binding affinity to the enzyme’s active site . Key interactions include:
-
Hydrogen bonding between the pyrimidine-2,4-dione moiety and conserved residues (e.g., Lys103, Asp110) .
-
Hydrophobic interactions from the ethynyl group with Val106 and Tyr318 .
Table 2: Structure-Activity Relationships
Stability and Degradation Pathways
This compound degrades under acidic conditions via hydrolysis of the glycosidic bond . In alkaline environments, the ethynyl group undergoes base-catalyzed hydration , forming a ketone. Photodegradation studies show UV-induced cleavage of the furan ring.
Comparative Reaction Analysis
This compound vs. Stavudine :
科学的研究の応用
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)
Progressive Supranuclear Palsy (PSP)
In another Phase 2a trial for PSP, censavudine showed promising results concerning biomarkers related to neuroinflammation. Specifically, interleukin-6 levels decreased in patients treated with higher doses of this compound, suggesting reduced inflammation . However, the overall clinical significance of these findings remains unclear due to the lack of statistical power from the small cohort size.
Alzheimer's Disease
Transposon Therapeutics is also planning trials for Alzheimer's disease, leveraging this compound's mechanism to potentially mitigate neurodegeneration associated with this condition. Although specific data from these upcoming trials are not yet available, interest in NRTIs for Alzheimer's has been growing due to their effects on neuroinflammation and cognitive decline markers .
Summary of Clinical Trials
Notable Observations
- In the PSP trial, while some biomarkers indicated positive changes (e.g., IL-6), the overall clinical improvements were not statistically significant. This raises questions about the reliability of biomarker changes as indicators of therapeutic efficacy .
- The ongoing trials are crucial for determining whether this compound can provide meaningful benefits in these neurodegenerative conditions or if its effects are largely symptomatic without significant disease modification.
作用機序
Censavudine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV . This enzyme is crucial for the replication of the virus, as it converts viral RNA into DNA, which can then be integrated into the host cell’s genome . By inhibiting this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected individuals . The molecular targets of this compound include the reverse transcriptase enzyme and the viral RNA .
類似化合物との比較
Censavudine is similar to other nucleoside reverse transcriptase inhibitors, such as zidovudine, lamivudine, and tenofovir . this compound has unique features that distinguish it from these compounds:
Ethynyl Group: The presence of an ethynyl group at the 4’ position enhances its stability and bioavailability.
Resistance Profile: This compound has shown activity against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiviral drugs.
Similar compounds include:
Zidovudine: Another nucleoside reverse transcriptase inhibitor used to treat HIV infection.
Lamivudine: A nucleoside analogue that inhibits reverse transcriptase and is used in combination with other antiretroviral drugs.
This compound’s unique structure and resistance profile make it a promising candidate for further development and clinical use .
生物活性
Censavudine, also known as 4'-ethynylstavudine or BMS-986001, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily developed for the treatment of human immunodeficiency virus (HIV) infection. This article explores its biological activity, focusing on its mechanisms, clinical trials, and potential applications beyond HIV treatment.
This compound functions as a nucleoside reverse transcriptase inhibitor, targeting the reverse transcriptase enzyme crucial for the replication of HIV. By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, thereby halting viral replication. This mechanism is similar to that of other NRTIs but is noted for potentially having a more favorable safety profile compared to traditional agents like stavudine .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to evaluate its safety and efficacy. Notably:
- Phase 2a Clinical Trial : Conducted by Transposon Therapeutics, this trial involved 42 patients with primary progressive aphasia. Results indicated that participants treated with this compound showed stabilization of clinical symptoms over a 48-week period, suggesting potential delayed benefits in symptom management . However, the study's small size and short duration limited the ability to draw definitive conclusions about efficacy.
- Safety Profile : In various studies, common side effects included abdominal pain, nausea, and fatigue. Importantly, this compound was associated with less decline in bone mineral density compared to other NRTIs, indicating a potentially reduced risk of bone toxicity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HIV. Research suggests it may be more effective than stavudine while presenting lower toxicity levels. For instance, studies indicated that this compound does not induce significant kidney or bone toxicities in animal models .
Table: Summary of Clinical Findings
Study Phase | Participants | Duration | Key Findings |
---|---|---|---|
Phase 2a | 42 | 48 weeks | Stabilization of symptoms in treated group |
Phase IIb | Variable | 10 days | Fewer side effects than standard NRTIs |
Future Directions
Recent findings have suggested that this compound may have applications beyond HIV treatment. Transposon Therapeutics is exploring its potential in treating neurodegenerative diseases due to its newly discovered biological activity against a target enzyme implicated in such conditions . This repurposing could address significant unmet medical needs.
特性
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634907-30-5 | |
Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Censavudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Censavudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENSAVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。